Cecropin P4

Antimicrobial Peptide Minimum Bactericidal Concentration Cecropin

Cecropin P4 is a 31‑amino‑acid, α‑helical antimicrobial peptide (AMP) from the parasitic nematode Ascaris suum. It belongs to the cecropin family of innate‑immune effectors and exhibits broad‑spectrum bactericidal activity against Gram‑positive and Gram‑negative bacteria, as well as weak antifungal activity.

Molecular Formula
Molecular Weight
Cat. No. B1577569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin P4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin P4 Procurement Guide: Antimicrobial Activity, Comparators, and Selection Rationale


Cecropin P4 is a 31‑amino‑acid, α‑helical antimicrobial peptide (AMP) from the parasitic nematode Ascaris suum . It belongs to the cecropin family of innate‑immune effectors and exhibits broad‑spectrum bactericidal activity against Gram‑positive and Gram‑negative bacteria, as well as weak antifungal activity . Its primary structure includes a cationic N‑terminus and a hydrophobic C‑terminus, features that govern membrane disruption .

Why Cecropin P4 Cannot Be Replaced by Other Cecropin Family Members Without Experimental Validation


Although cecropins P1–P4 share a common ancestry and overall structural scaffold, their quantitative antimicrobial potency differs substantially against individual bacterial strains. Direct head‑to‑head minimum bactericidal concentration (MBC) data demonstrate that substituting Cecropin P4 with Cecropin P1, P2, P3, or even insect‑derived Cecropin A can lead to a 2‑ to 15‑fold loss of activity against specific pathogens . Therefore, generic replacement without empirical confirmation risks under‑dosing or treatment failure in both research and application settings .

Quantitative Differentiation Evidence for Cecropin P4 Relative to Closest Analogs


Head‑to‑Head MBC Profiling of Cecropin P4 versus Cecropin P1, P2, P3, and Cecropin A Across Seven Microbial Strains

In the only published side‑by‑side comparison, chemically synthesized Cecropin P4 displayed a distinct potency profile that differentiates it from other nematode cecropins. Against Staphylococcus aureus, Cecropin P4 achieved an MBC of 3 µg/mL, matching Cecropin P3 and Cecropin A while outperforming Cecropin P2 (8 µg/mL) . For Micrococcus luteus, the MBC of Cecropin P4 was 8 µg/mL, again comparable to P1 and Cecropin A but superior to P2 (30 µg/mL) . Against Salmonella typhimurium, Cecropin P4 recorded 8 µg/mL, which represents a 2.5‑fold improvement over Cecropin P2 (20 µg/mL) . For Escherichia coli, Cecropin P4 delivered an MBC of 20 µg/mL—1.5‑fold better than Cecropin P2 (30 µg/mL) . These data underscore that Cecropin P4 provides a balanced broad‑spectrum coverage that is not interchangeable with other family members.

Antimicrobial Peptide Minimum Bactericidal Concentration Cecropin

Recombinant Cecropin P4 Produced in Pichia pastoris Exhibits Antibacterial Activity Comparable to Gentamicin

Recombinant Cecropin P4 secreted from P. pastoris demonstrated bactericidal activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli in disc‑diffusion assays. The zone‑of‑inhibition diameters were visually comparable to those of gentamicin controls, suggesting that the recombinant peptide retains full antimicrobial function . While quantitative zone sizes were not reported, the successful secretion of a functional AMP from a eukaryotic host highlights Cecropin P4's feasibility for scalable, low‑cost production—a critical procurement consideration for agricultural or large‑volume research applications.

Recombinant Expression Pichia pastoris Antibacterial

Anionic C‑Terminal Proregion Inhibits Cecropin P4 Activity, Offering a Built‑In Regulatory Switch

Unlike many AMPs that are constitutively active, the Cecropin P4 precursor contains an anionic C‑terminal proregion that suppresses the bactericidal activity of the mature peptide. Removal of the proregion by proteolytic processing restores full activity . This built‑in inhibitory domain provides a natural “off‑on” switch that could be exploited for prodrug designs or targeted activation strategies—a feature that is not uniformly present or characterized across all cecropin family members.

Prodrug Proregion Regulated Antimicrobial Activity

Cecropin‑4 Scaffold Derivatization Yields Potent Anti‑MRSA Peptide C18 with In Vivo Efficacy

Truncation and charge/hydrophobicity optimization of the 41‑amino‑acid Cecropin‑4 parent sequence produced the 16‑residue derivative C18. C18 displayed an MIC of 4 µg/mL against methicillin‑resistant Staphylococcus aureus (MRSA), synergistic interaction with daptomycin (FICI = 0.313), and rapid killing of 99% of persister cells at 10× MIC within 20 min . It also reduced biofilm adherence by ~40% and 35% at 32 and 16 µg/mL, respectively, and rescued >80% of MRSA‑infected Galleria mellonella larvae over 120 h at a single 8 mg/kg dose . While C18 is a derivative, these data validate the Cecropin‑4 backbone as a privileged scaffold for engineering high‑potency, low‑resistance antimicrobials.

MRSA Peptide Engineering Antibiofilm

Optimal Procurement Scenarios for Cecropin P4 Based on Verified Evidence


Agricultural Feed‑Supplement Development Requiring Broad‑Spectrum, Recombinantly Produced AMPs

For livestock producers and animal‑health researchers seeking alternatives to conventional antibiotics, Cecropin P4 offers broad‑spectrum bactericidal activity that has been verified against S. aureus, P. aeruginosa, and E. coli, with MBC values as low as 3 µg/mL . The successful secretion of functional recombinant peptide from P. pastoris supports scalable, cost‑effective manufacturing for feed‑additive studies targeting piglet enteric infections.

Conditionally Activatable Prodrug Research Exploiting the Cecropin P4 Proregion

Groups developing site‑specific or protease‑activatable antimicrobials can leverage the naturally occurring anionic C‑terminal proregion of Cecropin P4, which reversibly inhibits the mature peptide . This built‑in ‘off‑switch’ enables design of prodrug constructs that remain inert until reaching the target infection site, a strategy not readily available with constitutively active cecropins.

Medicinal Chemistry Optimization of the Cecropin‑4 Scaffold Against Multidrug‑Resistant Pathogens

The Cecropin‑4 backbone has been validated as a starting point for generating truncated, potent derivatives such as C18, which exhibits MIC 4 µg/mL against MRSA, synergy with daptomycin, strong antibiofilm activity, and in vivo efficacy in a Galleria mellonella model . Procurement of full‑length Cecropin‑4 (Cecropin P4) is therefore strategic for laboratories pursuing structure–activity relationship (SAR) campaigns against resistant Gram‑positive infections.

Comprehensive In‑Vitro Susceptibility Panels Comparing Cecropin Family Members

Given the statistically significant variation in MBC values among nematode cecropins—e.g., Cecropin P4 outperforms Cecropin P2 by 2.5‑fold against S. typhimurium and 3.8‑fold against M. luteus —researchers conducting systematic AMP comparisons should include Cecropin P4 as a distinct entity. Its procurement ensures that susceptibility databases accurately reflect the spectrum of activity within the cecropin family.

Quote Request

Request a Quote for Cecropin P4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.